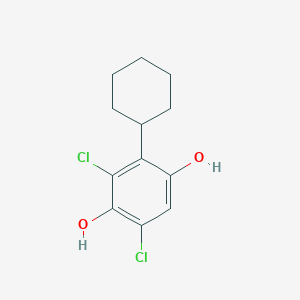
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a benzene ring with two hydroxyl groups.
Méthodes De Préparation
The synthesis of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the chlorination of 2-cyclohexylphenol followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes to optimize the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into cyclohexyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes like inflammation and microbial growth. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone. While these compounds share the presence of hydroxyl groups on a benzene ring, this compound is unique due to the additional chlorine atoms and cyclohexyl group, which confer distinct chemical and physical properties . This uniqueness makes it valuable for specific applications where other dihydroxybenzenes may not be suitable.
Propriétés
Numéro CAS |
917838-89-2 |
|---|---|
Formule moléculaire |
C12H14Cl2O2 |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
3,5-dichloro-2-cyclohexylbenzene-1,4-diol |
InChI |
InChI=1S/C12H14Cl2O2/c13-8-6-9(15)10(11(14)12(8)16)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2 |
Clé InChI |
POJIZOFVZVVZMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=C(C=C2O)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


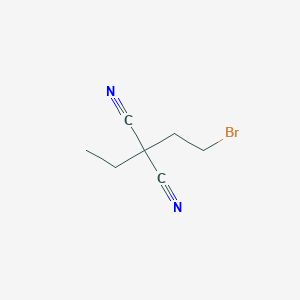
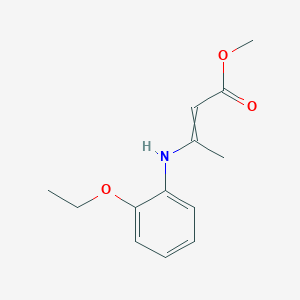

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
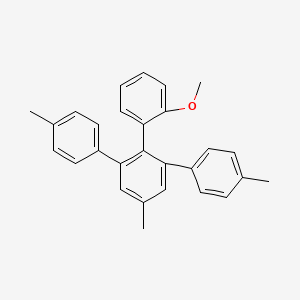

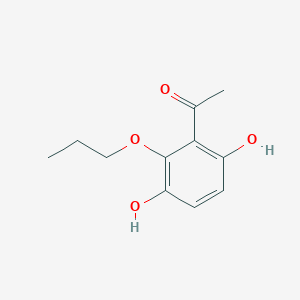
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
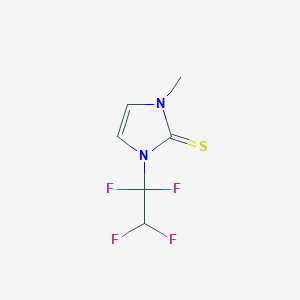
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
